

GSK2556286: A Novel Antitubercular Agent Targeting Cholesterol Metabolism

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Compound of Interest

Compound Name: GSK2556286

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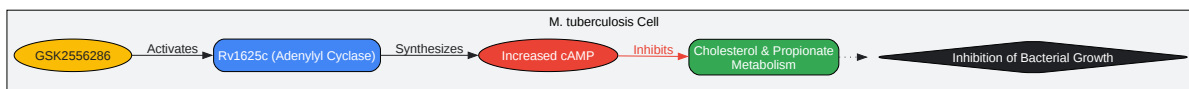
An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK2556286**, a novel, orally active antitubercular agent. Identified through high-throughput screening of compounds targeting *Mycobacterium tuberculosis* (Mtb) within macrophages, **GSK2556286** presents a unique mechanism of action that is cholesterol-dependent, offering a potential new avenue for treating both drug-sensitive and drug-resistant tuberculosis.

Mechanism of Action

GSK2556286 operates not by direct inhibition of a common biosynthetic pathway, but through the activation of a bacterial signaling cascade. It is an agonist of Rv1625c, a membrane-bound adenylyl cyclase in *M. tuberculosis*. This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then negatively regulates cholesterol and propionate metabolism, pathways that are critical for Mtb's survival and persistence within the host macrophage environment. This cholesterol-dependent activity is a hallmark of **GSK2556286**'s antitubercular effect.^{[1][2][3]}

The signaling pathway is visualized below:



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Caption: **GSK2556286** activates Rv1625c, leading to increased cAMP and inhibition of cholesterol metabolism.

Data Presentation

The preclinical activity of **GSK2556286** has been evaluated in various in vitro and in vivo models. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of **GSK2556286**

Parameter	Mtb Strain	Condition	Value (μM)
IC50	H37Rv	In THP-1 macrophages	0.07[1][4][5][6][7][8]
IC50	H37Rv	Axenic culture with cholesterol	2.12[1]
IC50	Erdman	Axenic culture with cholesterol	0.71[1]
IC50	H37Rv	Axenic culture with glucose	>125[1]
IC50	Erdman	Axenic culture with glucose	>50[1]
MIC	H37Rv	Axenic culture (standard)	>10[9]

Table 2: In Vivo Efficacy of **GSK2556286** in Murine Models

Mouse Model	Dosing Regimen	Outcome
BALB/c (Chronic Infection)	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect; maximal effect at ~10 mg/kg. [1]
C3HeB/FeJ (Chronic Infection)	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect. [1]
BALB/c (Subacute Infection)	50 mg/kg, p.o., single dose with Bedaquiline (25 mg/kg) and Pretomanid (100 mg/kg)	Increased efficacy compared to BPa alone. [1] [8]

Table 3: Pharmacokinetic Predictions for Human Dosing

Parameter	Predicted Value
Blood Clearance	Low (3.3 mL/min/kg) [4]
Volume of Distribution	Moderate (3.5 L/kg) [4]
Oral Bioavailability	High ($\geq 60\%$) [4]

Experimental Protocols

The following section details the methodologies for key experiments cited in the development of **GSK2556286**.

1. Intramacrophage Activity Assay:

- Cell Line: Human THP-1 macrophage-like differentiated monocytes.[\[4\]](#)
- Infection: THP-1 cells are infected with *M. tuberculosis*.
- Treatment: Infected cells are treated with varying concentrations of **GSK2556286**.

- Readout: Inhibition of bacterial growth within the macrophages is measured. The 50% inhibitory concentration (IC50) is determined from dose-response curves.[4]

2. Axenic Culture Activity Assay (Cholesterol vs. Glucose):

- Strains: *M. tuberculosis* H37Rv and Erdman strains.[4]
- Media: Culture media are prepared with either cholesterol or glucose as the primary carbon source.[1][4]
- Inoculum: A final inoculum of approximately 1.4×10^6 CFU/mL is used.[4]
- Measurement: Bacterial growth is assessed after a set incubation period (e.g., 48 hours at 37°C) using a fluorescent viability indicator like resazurin.[3][4]
- Analysis: Non-linear regression analysis is used to fit the normalized fluorescence results into dose-response curves to determine IC50 values.[4]

3. In Vivo Efficacy in Murine Models:

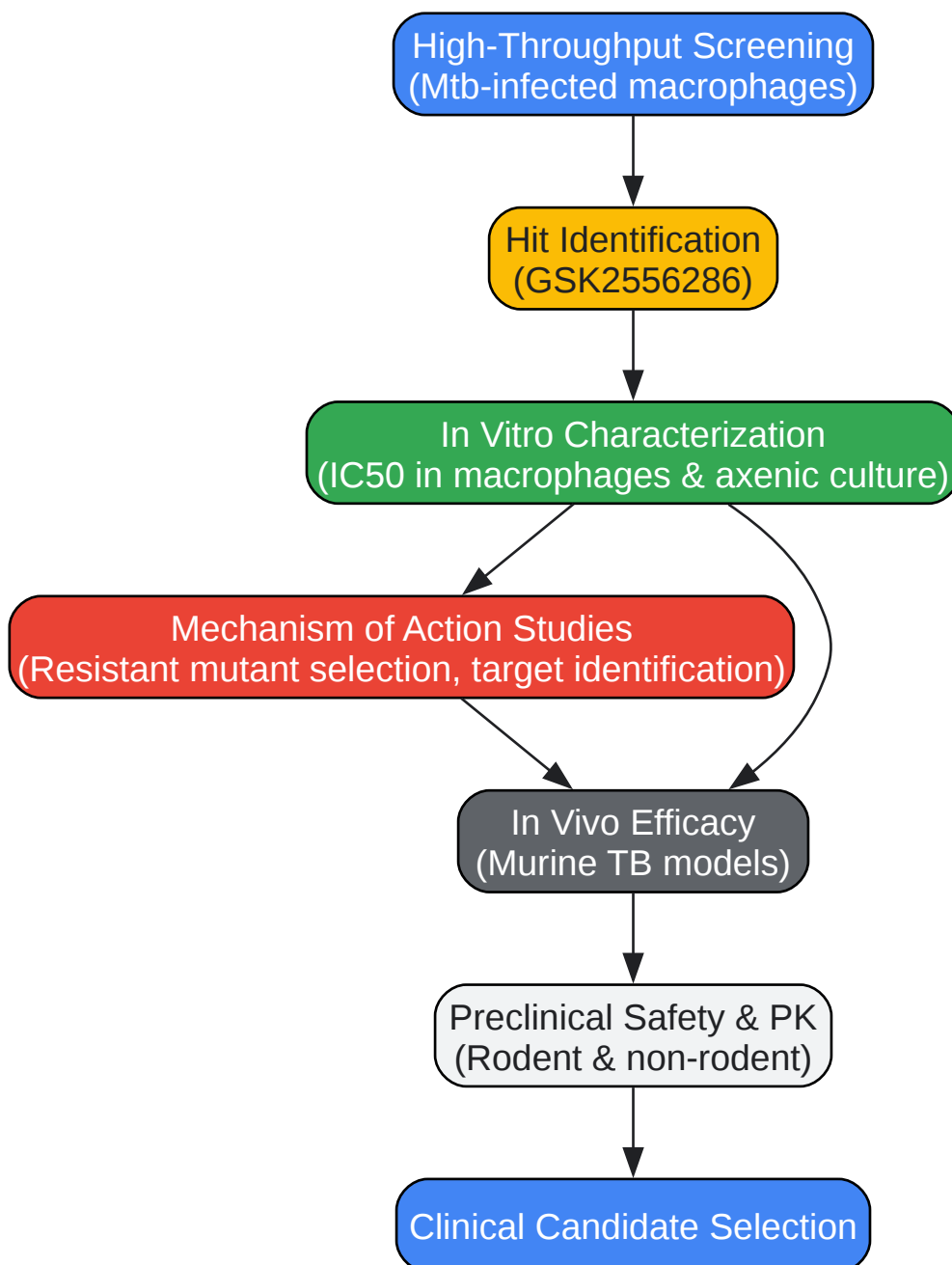
- Models: Chronic tuberculosis infection is established in BALB/c and C3HeB/FeJ mice.[1][10]
- Treatment: **GSK2556286** is administered via oral gavage at specified doses and schedules.[1]
- Endpoint: The primary endpoint is the bacterial load in the lungs, measured in colony-forming units (CFU). Lungs are harvested, homogenized, and plated on selective agar to quantify viable bacteria.[1]

4. Spontaneous Resistant Mutant Generation:

- Method: *M. tuberculosis* (e.g., Erdman strain) is cultivated in vitro or extracted from the lungs of infected mice exposed to **GSK2556286**. [4][8]
- Selection: Bacteria are plated on solid medium containing a selective concentration of **GSK2556286** (e.g., 8x MIC in the presence of cholesterol).[8]

- Confirmation: Isolated colonies are serially passaged on drug-containing plates and confirmed to have a significantly higher IC₉₀ value (e.g., >10-fold) compared to the wild-type parent strain.[4][8]

The general workflow for the discovery and preclinical evaluation of **GSK2556286** is depicted below.



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Caption: Preclinical development workflow for **GSK2556286**.

Clinical Development Status

GSK2556286 entered a Phase 1 clinical trial (NCT04472897) in October 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[1][5] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single and multiple ascending dose cohorts.[11] However, the trial was terminated based on pre-defined stopping rules.[9][11] As of late 2025, further clinical development of **GSK2556286** has been discontinued.[12]

Despite its discontinuation, the discovery and investigation of **GSK2556286** have provided valuable insights into a novel antitubercular strategy targeting cholesterol metabolism, validating the adenylyl cyclase Rv1625c as a potential drug target.

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